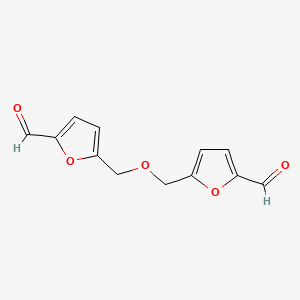

5,5'-Oxybis(5-methylene-2-furaldehyde)

Übersicht

Beschreibung

5,5’-Oxybis(5-methylene-2-furaldehyde): is an organic compound with the molecular formula C12H10O5This compound is characterized by its light yellow powder form and is used in various research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Oxybis(5-methylene-2-furaldehyde) typically involves the etherification of 5-hydroxymethylfurfural. One green synthetic approach uses dimethyl carbonate as a solvent and iron (III) sulfate as a catalyst. The reaction is conducted at optimized conditions to achieve high yields . Another method involves heating D-fructose in dimethyl sulfoxide with a solid acid catalyst to convert it to the dialdehyde form .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of recyclable catalysts and green solvents is emphasized to ensure sustainability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form dicarboxylic acid derivatives.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Oxidation: Oxygen and platinum on carbon (Pt/C) catalyst in aqueous sodium hydroxide.

Reduction: Various reducing agents can be used, depending on the desired product.

Substitution: Conditions vary based on the specific substitution reaction being performed.

Major Products Formed:

- Dicarboxylic acid derivatives

- Dimethanol derivatives

- Various substituted furan compounds

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 5,5'-Oxybis(5-methylene-2-furaldehyde) serves as a valuable raw material for producing bio-based polymers such as polyamides and polyimides. These polymers are notable for their thermal stability and mechanical properties, making them suitable for various industrial applications .

Biology and Medicine

The compound has shown promise in medicinal chemistry, particularly in the synthesis of antiviral agents for hepatitis. Its biological activities include:

- Antioxidant Properties : It exhibits protective effects against oxidative stress-related diseases.

- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains, suggesting potential as a natural preservative or therapeutic agent.

Material Science

5,5'-Oxybis(5-methylene-2-furaldehyde) is explored for its potential in creating bioplastics through polycondensation reactions. Its ability to form crosslinked networks enhances the durability of the resulting materials, positioning it as a candidate for sustainable packaging solutions.

Case Study 1: Polymer Production

Research demonstrated that 5,5'-Oxybis(5-methylene-2-furaldehyde) can be effectively used to synthesize polyamide materials with enhanced thermal stability. In experiments involving various reaction conditions, the compound yielded polymers with superior mechanical properties compared to traditional petrochemical-based alternatives.

Case Study 2: Antiviral Synthesis

A study focused on synthesizing hepatitis antiviral precursors highlighted the utility of 5,5'-Oxybis(5-methylene-2-furaldehyde) in medicinal chemistry. The compound's structural features allow it to participate in complex biochemical reactions necessary for developing effective antiviral agents.

Wirkmechanismus

The mechanism of action of 5,5’-Oxybis(5-methylene-2-furaldehyde) involves its ability to undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its molecular structure allows it to participate in oxidation, reduction, and substitution reactions, leading to the formation of a wide range of products. The specific molecular targets and pathways depend on the context of its application, such as in polymer synthesis or medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

- 5-Hydroxymethylfurfural (HMF)

- Furfural

- Bisphenol-A

Comparison: 5,5’-Oxybis(5-methylene-2-furaldehyde) is unique due to its dual aldehyde functional groups and ether linkage, which provide it with distinct reactivity compared to similar compounds. For instance, while 5-hydroxymethylfurfural is a precursor in its synthesis, the presence of the ether linkage in 5,5’-Oxybis(5-methylene-2-furaldehyde) enhances its stability and makes it suitable for applications requiring higher thermal stability .

Biologische Aktivität

5,5'-Oxybis(5-methylene-2-furaldehyde), commonly referred to as OBMF, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.

- Molecular Formula : CHO

- Molecular Weight : 234.2 g/mol

- Appearance : Light yellow powder

- CAS Number : 7389-38-0

OBMF is synthesized primarily through the etherification of 5-hydroxymethylfurfural (HMF) and is recognized as a byproduct in various chemical processes. It is noted for its utility in the preparation of bio-based polymers and other organic compounds .

OBMF interacts with several enzymes, notably polyphenol oxidase and peroxidase , which are crucial in the oxidation of phenolic compounds. These interactions lead to the formation of quinones, essential for synthesizing bio-based polymers. Additionally, OBMF serves as a substrate for aldolase enzymes, facilitating complex organic molecule formation.

Cellular Effects

The biological activity of OBMF extends to influencing cellular processes:

- Cell Signaling : OBMF modulates kinase and phosphatase activity, affecting gene expression and cellular metabolism. It can enhance oxidative stress response genes, improving cellular resilience against reactive oxygen species (ROS).

- Gene Expression : Studies indicate that OBMF can induce the expression of genes related to oxidative stress, which may have implications for aging and disease resistance.

Molecular Mechanisms

At the molecular level, OBMF exhibits several mechanisms of action:

- Binding Interactions : The compound can bind to proteins and nucleic acids, altering their structure and function. This binding may inhibit or activate specific enzymes depending on the target molecule.

- Enzyme Inhibition : OBMF has been shown to inhibit certain proteases, which could prevent the degradation of vital cellular proteins.

Dosage Effects in Animal Models

Research indicates that the effects of OBMF vary significantly with dosage:

- Low Doses : Enhance cellular function and promote tissue regeneration.

- High Doses : Can be toxic, leading to cell death and tissue damage. A specific dosage range has been identified where optimal biological activity occurs without adverse effects.

Metabolic Pathways

OBMF is involved in various metabolic pathways:

- Metabolism : It is metabolized by aldehyde dehydrogenase enzymes into carboxylic acids, which contribute to energy production in the citric acid cycle.

- Metabolic Flux : The compound influences key metabolites such as NADH and ATP levels, thereby affecting overall cellular metabolism.

Transport and Distribution

OBMF's transport within cells involves interactions with transporters and binding proteins:

- Tissue Accumulation : The compound tends to accumulate in organs like the liver and kidneys, where it exerts significant biological effects.

- Subcellular Localization : Its localization in organelles such as mitochondria enhances its role in modulating energy production and signaling pathways.

Case Studies and Research Findings

Several studies highlight the biological significance of OBMF:

- Antioxidant Activity : Research indicates that OBMF can enhance antioxidant defenses in cells exposed to oxidative stress, suggesting potential therapeutic applications in conditions associated with oxidative damage.

- Polymer Synthesis : OBMF's role as a precursor in synthesizing bio-based polymers has been explored extensively. Its ability to form stable bonds with other organic molecules positions it as a valuable compound in sustainable materials science .

- Toxicological Studies : Investigations into the toxicity of OBMF reveal that while low doses are beneficial, high concentrations can lead to adverse effects. Continuous monitoring of its dosage is crucial for safe applications in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTWOBUHCLWLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224470 | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7389-38-0 | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5,5'-Oxybis(5-methylene-2-furaldehyde) (OBMF) and how is it formed?

A1: 5,5'-Oxybis(5-methylene-2-furaldehyde), often abbreviated as OBMF, is a byproduct identified during the synthesis of 2,5-Diformylfuran (DFF) from 5-Chloromethylfurfural (CMF) []. It likely arises from the dimerization of an intermediate formed during the oxidation process.

Q2: Why is there interest in the synthesis of DFF, and how does OBMF relate to this research?

A2: 2,5-Diformylfuran (DFF) is a valuable biorenewable building block for the production of novel polymers. These polymers have the potential to replace existing materials derived from fossil fuels []. OBMF, identified as a byproduct in a specific DFF synthesis route, provides insight into the reaction mechanism and potential optimization strategies.

Q3: What are the specific reaction conditions where OBMF has been observed as a byproduct?

A3: OBMF was observed during the exploration of various oxidation methods for converting CMF to DFF. Specifically, it was identified when using pyridine N-oxide (PNO) and a copper catalyst, under both microwave irradiation and flow conditions [].

Q4: Where can I find more information about the synthesis of DFF and the role of byproducts like OBMF?

A5: The primary source for the information provided is the research paper titled "Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF)" which can be accessed through the following Semantic Scholar link: . Exploring related publications on DFF synthesis and furan chemistry would provide a broader context for understanding OBMF and its implications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.